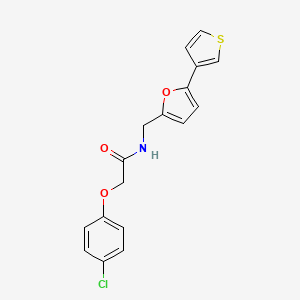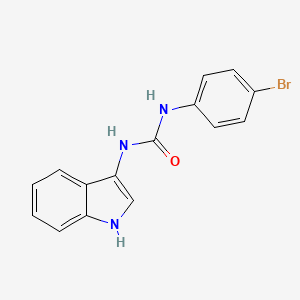
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide, also known as POAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. POAC is a heterocyclic compound that contains an oxadiazole ring, a phenyl group, and an azetidine ring, which makes it structurally unique and interesting for further investigation.
Scientific Research Applications
Efficient Synthesis for Preclinical Studies
An efficient scale-up synthesis of related compounds, like BMS-520, demonstrates the potential of these chemicals in preclinical toxicological studies. The process involves regioselective cycloaddition and chemoselective hydrolysis, highlighting the significance of such compounds in developing new drugs (Xiaoping Hou et al., 2016).
Antidiabetic and Antimicrobial Activities
Compounds with the 1,2,4-oxadiazole core have been evaluated for their in vitro antidiabetic activity, showcasing the potential of these derivatives in managing diabetes through α-amylase inhibition assays (J. Lalpara et al., 2021). Additionally, antimicrobial activities have been observed in similar structures, indicating their utility in combating infections (Rahul P. Jadhav et al., 2017).
Anticancer Evaluation
The design and synthesis of related compounds, such as N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have shown promising anticancer activities against several cancer cell lines. This underscores the potential of oxadiazole derivatives in cancer treatment strategies (B. Ravinaik et al., 2021).
Herbicidal Activities
Research into tetrazoles and 1,3,4-oxadiazoles has also extended into agriculture, where such compounds have been synthesized and evaluated for herbicidal activities. The promising results against specific weeds point to the versatility of these compounds beyond pharmaceuticals into crop protection (W. Bao, 2008).
properties
IUPAC Name |
N-(2-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-7-5-6-10-16(13)20-19(24)23-11-15(12-23)18-21-17(22-25-18)14-8-3-2-4-9-14/h2-10,15H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBQELOCFKVITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



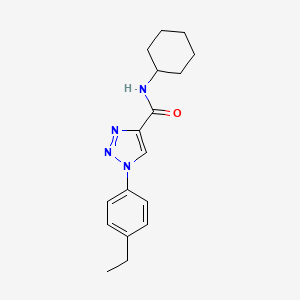
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615401.png)
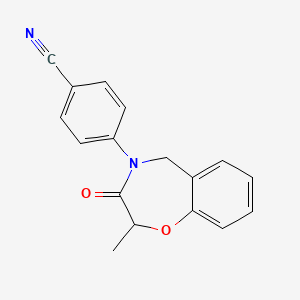
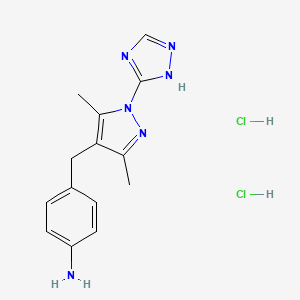
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)

![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)
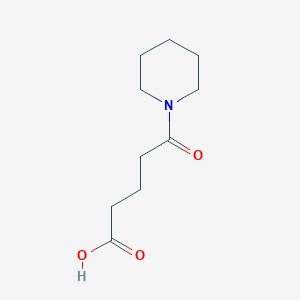
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2615416.png)
